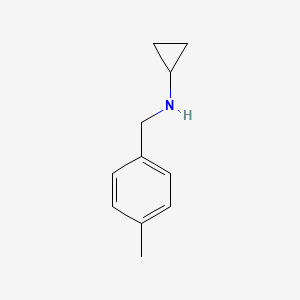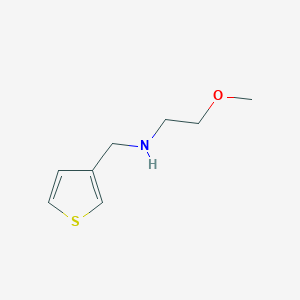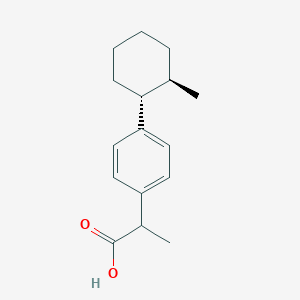
Mexoprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mexoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid derivatives group. It is known for its analgesic and anti-inflammatory properties, making it useful in treating pain and inflammation associated with various musculoskeletal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mexoprofen can be synthesized through several chemical routes. One common method involves the reaction of 2-phenylpropionic acid with various reagents to introduce the necessary functional groups. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes steps like esterification, hydrolysis, and purification to ensure the final product meets pharmaceutical standards. The use of high-pressure reactors and continuous flow systems helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Mexoprofen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its active form.
Substitution: this compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.
Scientific Research Applications
Mexoprofen has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Used in clinical trials to evaluate its efficacy in treating pain and inflammation.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Mexoprofen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation. By blocking these enzymes, this compound effectively reduces inflammation and alleviates pain .
Comparison with Similar Compounds
Similar Compounds
Mexoprofen is similar to other NSAIDs in the propionic acid derivatives group, such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific pharmacokinetic profile and its ability to be rapidly converted to its active form in the body. This rapid conversion allows for quicker onset of action and potentially fewer side effects compared to other NSAIDs .
Properties
CAS No. |
37529-08-1 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
2-[4-[(1R,2R)-2-methylcyclohexyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H22O2/c1-11-5-3-4-6-15(11)14-9-7-13(8-10-14)12(2)16(17)18/h7-12,15H,3-6H2,1-2H3,(H,17,18)/t11-,12?,15-/m1/s1 |
InChI Key |
DXKIKFNSKJTQBC-KKXIITGPSA-N |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1C2=CC=C(C=C2)C(C)C(=O)O |
SMILES |
CC1CCCCC1C2=CC=C(C=C2)C(C)C(=O)O |
Canonical SMILES |
CC1CCCCC1C2=CC=C(C=C2)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylic acid](/img/structure/B1622761.png)
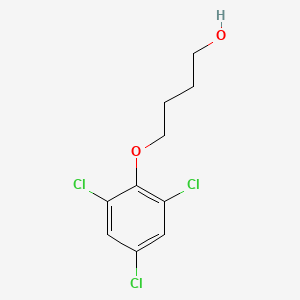
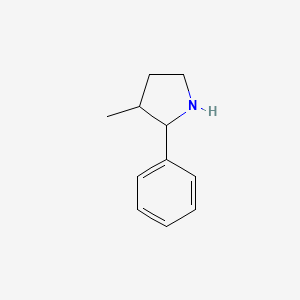
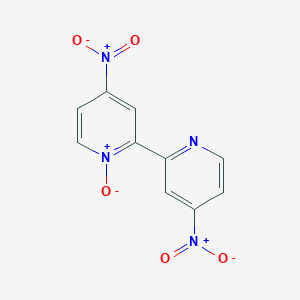
![Tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane](/img/structure/B1622769.png)


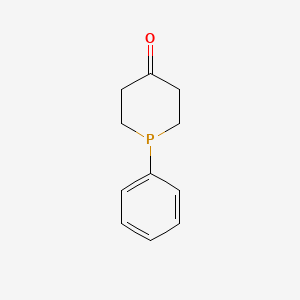

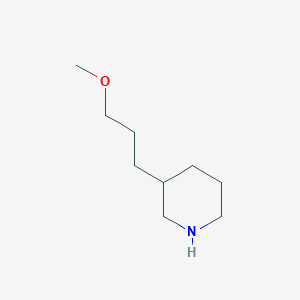
![2-[(Pyridin-4-ylmethyl)amino]butan-1-ol](/img/structure/B1622780.png)
